molecular formula C13H9FN2 B8781826 5'-Amino-2'-fluorobiphenyl-2-carbonitrile CAS No. 425378-70-7

5'-Amino-2'-fluorobiphenyl-2-carbonitrile

Cat. No. B8781826
Key on ui cas rn: 425378-70-7
M. Wt: 212.22 g/mol
InChI Key: LWWQJVQGRUXCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936608B2

Procedure details

To a stirred suspension of 2′-fluoro-5′-nitrobiphenyl-2-carbonitrile (18.71 g, 77.2 mmol) in THF (150 ml) and ethanol (150 ml) was added tin(II) chloride dihydrate (52.42 g, 232.4 mmol) and the mixture was stirred at room temperature for 22.5 h. The mixture was evaporated in vacuo and the residue was treated with ice-cold 2 N aqueous NaOH (800 ml). The resulting mixture was stirred for 1.5 h, then extracted with dichloromethane (2×800 ml). The combined organic extracts were washed with saturated aqueous NaCl (200 ml), dried (MgSO4), and evaporated in vacuo. The residue was recrystallised from hot toluene (100 ml) to afford 11.33 g (69%) of 5′-amino-2′-fluorobiphenyl-2-carbonitrile as a white solid: 1H NMR (360 MHz, CDCl3) δ 3.65 (2H, br s), 6.67-6.73 (2H, m), 7.00 (1H, t, J 9.0 Hz), 7.46 (1H, td, J 7.6, 1.1 Hz), 7.49 (1H, d, J 7.4 Hz), 7.64 (1H, td, J 7.7, 1.3 Hz), 7.76 (1H, dd, J 7.7, 0.7 Hz).
Name
2′-fluoro-5′-nitrobiphenyl-2-carbonitrile
Quantity
18.71 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
52.42 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]1[C:12]([C:17]#[N:18])=[CH:13][CH:14]=[CH:15][CH:16]=1.O.O.[Sn](Cl)Cl>C1COCC1.C(O)C>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([C:11]2[C:12]([C:17]#[N:18])=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
2′-fluoro-5′-nitrobiphenyl-2-carbonitrile
Quantity
18.71 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C=1C(=CC=CC1)C#N
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
52.42 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 22.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with ice-cold 2 N aqueous NaOH (800 ml)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×800 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous NaCl (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from hot toluene (100 ml)

Outcomes

Product
Details
Reaction Time
22.5 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)C=1C(=CC=CC1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.33 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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